
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate (BCP) is a synthetic organophosphate compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the regulation of the nervous system. BCP has been studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Mechanism Of Action
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate increases the levels of acetylcholine in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical And Physiological Effects
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise manipulation of acetylcholine levels in the brain. However, one limitation of using 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate is its potential toxicity. Care must be taken to ensure that the dosage used in experiments is safe for animals or human subjects.
Future Directions
There are a number of future directions for research on 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of neurological disorders. Another area of interest is the investigation of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate's potential as an antioxidant and its role in protecting against oxidative stress and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate in humans.
Synthesis Methods
The synthesis of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate involves the reaction of 4-bromo-2-chlorobenzaldehyde with dimethyl phosphite in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of acetylcholinesterase in the regulation of the nervous system. 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
CAS RN |
17702-64-6 |
|---|---|
Product Name |
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate |
Molecular Formula |
C10H10BrCl2O4P |
Molecular Weight |
375.96 g/mol |
IUPAC Name |
[(E)-1-(4-bromo-2-chlorophenyl)-2-chloroethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-12)8-4-3-7(11)5-9(8)13/h3-6H,1-2H3/b10-6+ |
InChI Key |
PZJVGIQCSHKOGJ-UXBLZVDNSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Br)Cl |
SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Br)Cl |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
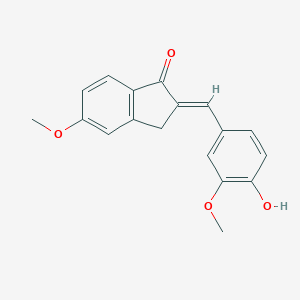
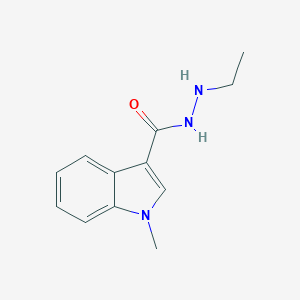
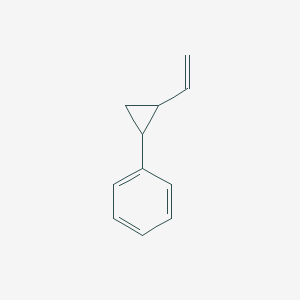
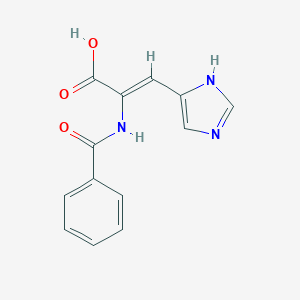
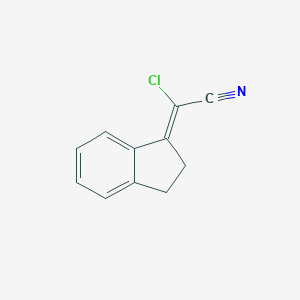
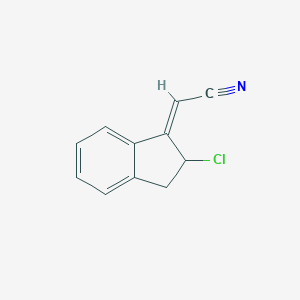
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
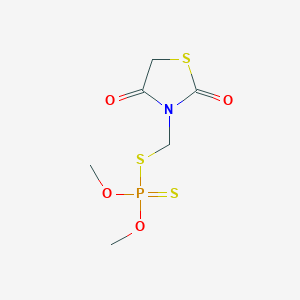
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)